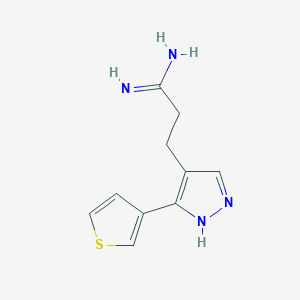

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide, often involves heterocyclization of various substrates . A common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Other methods include the Paal-Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

The molecular structure of 3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide consists of a thiophene ring attached to a pyrazole ring via a three-carbon chain, which is further attached to an imidamide group.Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can participate in direct C-H arylation reactions with aryl or heteroaryl bromides . They can also undergo dehydration and sulfur cyclization with elemental sulfur (S8) or EtOCS2K to produce substituted thiophenes .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Thiophene derivatives have been recognized for their antimicrobial properties . They can be synthesized into compounds that target a variety of microbial pathogens. The thiophene ring in the structure of “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide” could be exploited to develop new antimicrobial agents that address drug-resistant strains of bacteria and other microorganisms .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic effects of thiophene derivatives make them candidates for the development of new pain relief medications. Research could explore how the compound modulates inflammatory pathways and pain perception, potentially leading to novel treatments for chronic pain conditions .

Antihypertensive Effects

Thiophene compounds have shown antihypertensive activity , suggesting that they could be used in the treatment of high blood pressure. Studies could investigate the cardiovascular effects of “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide” and its potential role in managing hypertension .

Antitumor Activity

There is evidence that thiophene derivatives possess antitumor properties . This compound could be studied for its efficacy in inhibiting cancer cell growth and inducing apoptosis, offering a new avenue for cancer therapy research .

Material Science: Electrochromic Displays

In material science, thiophene derivatives are used in the fabrication of electrochromic displays. The compound could be utilized to create conducting polymers for use in electrochromic devices , which change color in response to electrical stimulation. This has implications for the development of smart windows and low-energy display technologies .

Kinase Inhibition and Anti-Cancer Research

Thiophene derivatives have been identified as effective kinase inhibitors, which is crucial in the treatment of various cancers. The specific structure of “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide” could be researched for its potential to inhibit kinase activity, thereby preventing the proliferation of cancer cells .

Propiedades

IUPAC Name |

3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c11-9(12)2-1-7-5-13-14-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H3,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYVRUKFCMXPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)

![2-(Pyrazin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482205.png)

![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)

![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)

![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)

![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482214.png)

![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)

![7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482218.png)

![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)

![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)

![6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482224.png)